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Introduction: The Lunula Laser® Technology
The Lunula Laser® is a non-thermal, low-level laser therapy (LLLT) device that has received

FDA 510(k) clearance for the temporary increase of clear nail in patients with onychomycosis. It

employs a dual-diode system, emitting two distinct wavelengths simultaneously to treat the

affected area.[1][2] This technology is based on the principles of photobiomodulation, where

specific wavelengths of light induce cellular and physiological changes without a thermal effect.

The device utilizes a patented rotating line-generated laser beam to ensure comprehensive

coverage of the nail plate, nail bed, and germinal matrix tissue. The non-thermal nature of the

Lunula Laser® makes it a safe treatment modality, with no reported adverse events such as

burning or necrosis.
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Parameter Specification

Wavelengths 405 nm (violet) and 635 nm (red)

Power Output 405 nm: 21.5-24.0 mW; 635 nm: 16.0-18.5 mW

Waveform Constant Wave (CW)

Energy Source
Dual diode collected then line dispersed

(coherent)

Treatment Time 12 minutes (pre-set)

Classification FDA/IEC Class 2 Laser Device

Proposed Mechanism of Action
The therapeutic effects of the Lunula Laser® are attributed to the synergistic action of its two

wavelengths, which trigger distinct photochemical reactions.

405 nm (Violet Wavelength): This wavelength is primarily antimicrobial. It is believed to

stimulate the production of reactive oxygen species (ROS), such as hydrogen peroxide,

within fungal cells. An accumulation of these ROS induces oxidative stress, leading to

damage of fungal cell walls and membranes, ultimately resulting in fungal cell death.

635 nm (Red Wavelength): This wavelength is thought to have a dual effect. Firstly, it

enhances the body's immune response by stimulating neutrophils and macrophages.

Secondly, it promotes tissue regeneration and increased blood flow by inducing the

production of adenosine triphosphate (ATP) and nitric oxide (NO). This improved circulation

can accelerate clear nail growth.

The combined action of both wavelengths leads to the destruction of the fungal pathogen and

stimulation of the host's natural healing processes.
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Proposed signaling pathway of the Lunula Laser.

Experimental Protocols
In Vitro Fungal Culture Study
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This protocol is designed to assess the direct fungicidal or fungistatic effects of the Lunula

Laser® on common onychomycosis pathogens, such as Trichophyton rubrum.

Objective: To determine the in vitro efficacy of the Lunula Laser® against fungal cultures.

Materials:

Trichophyton rubrum culture (or other relevant fungal species)

Sabouraud Dextrose Agar (SDA) plates

Sterile saline solution (0.9%)

Spectrophotometer

Incubator (25-30°C)

Lunula Laser® device

Micropipettes and sterile tips

Hemocytometer or automated cell counter

Fungal viability stain (e.g., FUN-1) or colony forming unit (CFU) plating

Methodology:

Fungal Culture Preparation:

Grow T. rubrum on SDA plates until sufficient growth is observed.

Harvest fungal elements (conidia and hyphae) by gently scraping the surface of the agar

and suspending them in sterile saline.

Vortex the suspension to break up clumps.

Adjust the concentration of the fungal suspension to a standardized value (e.g., 1 x 10^6

cells/mL) using a spectrophotometer or hemocytometer.
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Inoculation and Treatment:

Pipette a standardized volume of the fungal suspension onto the center of fresh SDA

plates and spread evenly.

Allow the plates to dry in a laminar flow hood.

Divide the plates into a treatment group and a control group.

Place the treatment group plates within the Lunula Laser® device, ensuring the fungal

culture is directly in the path of the laser beams.

Expose the plates to a full 12-minute treatment cycle.

The control group plates should be kept under the same environmental conditions but not

exposed to the laser.

Incubation and Assessment:

Incubate all plates at 25-30°C.

Monitor and document fungal growth daily for a predefined period (e.g., 7-14 days).

Assess the treatment effect by:

Measuring the diameter of the zone of inhibition (if any).

Performing CFU counts: At selected time points, swab a defined area of the agar,

resuspend in saline, and plate serial dilutions on fresh SDA plates to quantify viable

colonies.

Staining for viability: Use a fluorescent viability stain to differentiate between live and

dead fungal cells under a microscope.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Prepare Fungal Culture
(e.g., T. rubrum)

Inoculate SDA Plates

Divide into Treatment
and Control Groups

Expose Treatment Group to
Lunula Laser (12 min)

Incubate All Plates

Control Group

Treatment Group

Assess Fungal Growth
(Zone of Inhibition, CFU, Viability Stain)

End

Click to download full resolution via product page

Experimental workflow for in vitro fungal culture study.
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Investigation of Cellular Mechanisms (ROS and NO
Production)
This protocol outlines methods to measure the production of ROS and NO in fungal cells

following exposure to the Lunula Laser®, providing insight into the mechanism of action.

Objective: To quantify ROS and NO generation in fungal cells post-laser treatment.

Materials:

Fungal cell suspension (prepared as in 3.1)

2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA) for ROS detection

4-amino-5-methylamino-2',7'-difluorofluorescein diacetate (DAF-FM DA) for NO detection

Fluorometer or fluorescence microscope

Lunula Laser® device

Phosphate-buffered saline (PBS)

Methodology:

Cell Preparation and Staining:

Prepare a fungal cell suspension as described previously.

Incubate the cell suspension with H2DCF-DA (for ROS) or DAF-FM DA (for NO) according

to the manufacturer's instructions. This allows the dyes to enter the cells.

Laser Treatment:

Place the stained cell suspension in a suitable container (e.g., a multi-well plate) for laser

exposure.

Expose the "treatment" wells to a 12-minute cycle of the Lunula Laser®.
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Include "control" wells that are stained but not treated with the laser.

Measurement of Fluorescence:

Immediately following treatment, measure the fluorescence intensity of the cell

suspensions using a fluorometer.

For H2DCF-DA, an increase in fluorescence indicates oxidation by ROS.

For DAF-FM DA, an increase in fluorescence indicates the presence of NO.

Alternatively, visualize and quantify fluorescence at the single-cell level using a

fluorescence microscope.

Data Analysis:

Compare the fluorescence intensity between the treated and control groups to determine

the relative increase in ROS and NO production.

Preclinical Ex Vivo Nail Infection Model
This protocol describes a model using human nail clippings to simulate an in vivo infection,

allowing for the evaluation of the Lunula Laser®'s efficacy in a more clinically relevant setting.

Objective: To assess the effectiveness of the Lunula Laser® on fungal biofilms grown on

human nail fragments.

Materials:

Healthy human nail clippings (sterilized)

Fungal culture (T. rubrum)

Artificial nail bed medium (e.g., RPMI-1640)

Multi-well plates

Lunula Laser® device
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Scanning Electron Microscope (SEM) for visualization

Cell viability assay (e.g., XTT)

Methodology:

Model Preparation:

Sterilize human nail clippings (e.g., by autoclaving).

Place one nail fragment in each well of a multi-well plate.

Add a standardized fungal suspension to each well, ensuring the nail fragment is

submerged.

Incubate for a period sufficient to allow for biofilm formation on the nail surface (e.g., 48-72

hours).

Laser Treatment:

Carefully remove the nail fragments with established biofilms from the wells.

Place the fragments in a new plate for laser treatment.

Expose the treatment group to a 12-minute Lunula Laser® cycle.

The control group should be handled identically but without laser exposure.

Efficacy Assessment:

Viability Assay: Place the nail fragments in a solution containing a viability indicator (e.g.,

XTT). A color change will indicate metabolic activity, which can be quantified using a

spectrophotometer.

SEM Imaging: Prepare the nail fragments for SEM to visually inspect the architecture of

the fungal biofilm and assess for any laser-induced damage.

Data Analysis:
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Compare the results of the viability assay between the treated and control groups to

quantify the reduction in fungal viability.

Analyze SEM images to qualitatively assess the impact of the laser on the biofilm

structure.
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Workflow for ex vivo nail infection model.
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Summary of Clinical Trial Data
Multiple clinical studies have evaluated the efficacy of the Lunula Laser® for treating

onychomycosis. The primary outcome measure in these studies is typically the amount of clear

nail growth from the proximal nail fold.

United States Clinical Study (Retrospective Analysis):

Parameter Value

Number of Great Toenails 54

Treatment Protocol 4 weekly 12-minute sessions

Follow-up Period 6 months

Primary Outcome Change in mm of clear nail from baseline

Mean Increase in Clear Nail 5.18 mm (p<0.0001)

Success Rate (≥3mm clear nail) 67% of toenails

European Clinical Study:

Parameter Value

Number of Patients 320

Number of Toes 2320

Treatment Protocol 4 weekly 12-minute sessions

Additional Clinical Trial Data:

Parameter Value

Mycological Cure Rate 95% (n=19/20)

Clinical Efficacy at 12 Months 90% (n=18/20)

Unaffected New Nail Growth 100% (n=20/20)
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These studies demonstrate a statistically significant increase in clear nail growth with no

reported adverse events.

Conclusion
The Lunula Laser® represents a significant advancement in the treatment of onychomycosis,

operating through a non-thermal, dual-wavelength mechanism. The research-based protocols

provided herein offer a framework for further investigation into its efficacy and mechanism of

action. For researchers, scientists, and drug development professionals, these protocols can

serve as a foundation for preclinical studies, comparative efficacy trials, and further elucidation

of the photobiomodulatory effects of the Lunula Laser® on fungal pathogens and host tissues.

The strong clinical data, combined with a plausible mechanism of action, underscores the

potential of this technology in the field of medical mycology and beyond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Lunula Toenail Laser - Downtown Jersey City Jersey City, NJ: Tjoe Podiatry
[tjoepodiatry.com]

2. A Retrospective Study of Non-thermal Laser Therapy for the Treatment of Toenail
Onychomycosis - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Research-Based Protocols for the Application of the
Lunula Laser®]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10768075#research-based-protocols-for-using-the-
lunula-laser]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 14 Tech Support

https://www.benchchem.com/product/b10768075?utm_src=pdf-custom-synthesis
https://www.tjoepodiatry.com/contents/additional-services/toenail-laser-treatment/lunula-toenail-laser
https://www.tjoepodiatry.com/contents/additional-services/toenail-laser-treatment/lunula-toenail-laser
https://pmc.ncbi.nlm.nih.gov/articles/PMC5479474/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5479474/
https://www.benchchem.com/product/b10768075#research-based-protocols-for-using-the-lunula-laser
https://www.benchchem.com/product/b10768075#research-based-protocols-for-using-the-lunula-laser
https://www.benchchem.com/product/b10768075#research-based-protocols-for-using-the-lunula-laser
https://www.benchchem.com/product/b10768075#research-based-protocols-for-using-the-lunula-laser
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10768075?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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